Cas no 899729-13-6 (N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide)

N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- VU0497047-1
- 899729-13-6
- N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
- N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
- AKOS024678267
- N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- F2762-0102
- N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide
-
- インチ: 1S/C22H34N4O2/c1-25(2)19-12-10-17(11-13-19)20(26-14-6-7-15-26)16-23-21(27)22(28)24-18-8-4-3-5-9-18/h10-13,18,20H,3-9,14-16H2,1-2H3,(H,23,27)(H,24,28)
- InChIKey: IRXJUAUQQCKKNM-UHFFFAOYSA-N
- SMILES: O=C(C(NCC(C1C=CC(=CC=1)N(C)C)N1CCCC1)=O)NC1CCCCC1
計算された属性
- 精确分子量: 386.26817634g/mol
- 同位素质量: 386.26817634g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 505
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 64.7Ų
N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2762-0102-3mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2762-0102-20mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2762-0102-100mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2762-0102-5μmol |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2762-0102-10μmol |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2762-0102-75mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2762-0102-30mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2762-0102-2μmol |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2762-0102-4mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2762-0102-20μmol |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide |
899729-13-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamideに関する追加情報
Introduction to N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide (CAS No. 899729-13-6)
N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide (CAS No. 899729-13-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit promising properties for further development as therapeutic agents, particularly in the realm of drug discovery and medicinal chemistry.
The molecular structure of N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide is characterized by a complex arrangement of functional groups, including an amide linkage, a cyclohexyl group, and a pyrrolidine moiety. These structural elements contribute to the compound's overall physicochemical properties, such as solubility, stability, and bioavailability, which are critical factors in determining its suitability for pharmaceutical applications.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of a dimethylamino group in the aromatic ring of this compound suggests potential interactions with biological targets such as enzymes and receptors. This feature has made it an attractive candidate for further investigation in the context of drug design and development.
One of the most compelling aspects of N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide is its potential to serve as a scaffold for the synthesis of more complex derivatives. By modifying specific functional groups within its structure, researchers can fine-tune its biological activity to target specific disease mechanisms. This flexibility has been exploited in several recent studies aimed at identifying novel pharmacological entities with therapeutic potential.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide with various biological targets. These studies have provided valuable insights into its mechanism of action and have helped guide the design of more effective derivatives. For instance, computational simulations have suggested that this compound may interact with proteins involved in signal transduction pathways, making it a promising candidate for treating conditions such as cancer and inflammatory diseases.
The synthesis of N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide presents several challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in high yields and purity. These advancements have opened up new avenues for its exploration in both academic and industrial settings.
In addition to its potential therapeutic applications, N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide has also attracted interest for its role as an intermediate in the synthesis of other biologically active compounds. Its unique structural features make it a versatile building block that can be incorporated into larger molecules designed to target specific biological processes.
The pharmacokinetic properties of this compound are another area of active investigation. Studies have begun to explore how N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide is metabolized and eliminated from the body, which is essential information for optimizing its use in therapeutic settings. Understanding these processes can help researchers design formulations that enhance its bioavailability and reduce potential side effects.
The future prospects for N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide are promising, with ongoing research aimed at uncovering new applications and refining its properties. As our understanding of biological systems continues to evolve, this compound is likely to play an increasingly important role in the development of innovative treatments for a wide range of diseases.
899729-13-6 (N'-cyclohexyl-N-{2-4-(dimethylamino)phenyl-2-(pyrrolidin-1-yl)ethyl}ethanediamide) Related Products
- 1207034-95-4(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide)
- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)
- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)
- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 859770-75-5(2-amino-5-methylhexan-3-ol)
- 53319-35-0(myo-Inositol)
- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)




